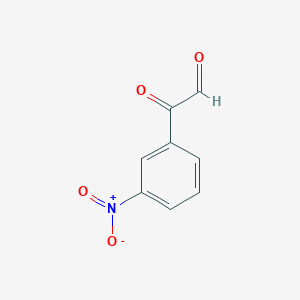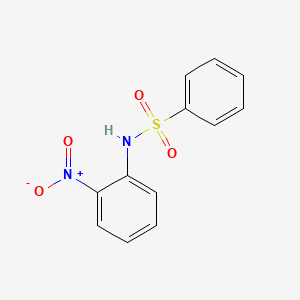![molecular formula C13H12ClNO2S B1595930 Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- CAS No. 70146-09-7](/img/structure/B1595930.png)
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-
Overview
Description
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-, also known as CHIR99021, is a small molecule inhibitor that has been widely used in scientific research. CHIR99021 is a selective inhibitor of glycogen synthase kinase 3 (GSK-3) and has been shown to have a variety of biological effects.
Mechanism of Action
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- is a selective inhibitor of GSK-3, which is a serine/threonine kinase that plays a role in a variety of cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, and cell proliferation. Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- inhibits GSK-3 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- has been shown to have a variety of biochemical and physiological effects. It has been shown to promote the self-renewal of embryonic stem cells and induce the differentiation of induced pluripotent stem cells. In addition, Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- has been shown to enhance insulin signaling and inhibit apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
One of the advantages of Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- is its selectivity for GSK-3, which allows for the specific inhibition of this kinase without affecting other signaling pathways. In addition, Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- is a small molecule inhibitor, which makes it easy to use in cell culture experiments. However, one limitation of Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- is its potential toxicity at high concentrations, which can affect cell viability and function.
Future Directions
There are several future directions for the use of Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- in scientific research. One area of interest is the role of GSK-3 in cancer biology, as this kinase has been implicated in the regulation of cell proliferation and apoptosis. In addition, Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- may have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where GSK-3 has been shown to play a role in the pathology of the disease. Finally, further research is needed to optimize the use of Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- in stem cell research, including the development of more efficient differentiation protocols and the identification of new cell types that can be generated using this inhibitor.
In conclusion, Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- is a selective inhibitor of GSK-3 that has been widely used in scientific research. Its ability to promote stem cell self-renewal, enhance insulin signaling, and inhibit apoptosis makes it a valuable tool for studying the role of GSK-3 in various biological processes. However, its potential toxicity at high concentrations and the need for further optimization in stem cell research highlight the need for continued research in this area.
Scientific Research Applications
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to promote the self-renewal of embryonic stem cells and induce the differentiation of induced pluripotent stem cells. In addition, Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- has been used to study the role of GSK-3 in the regulation of insulin signaling, Wnt signaling, and cell cycle progression.
properties
IUPAC Name |
5-chloro-2-(4-methylphenyl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-9-2-5-11(6-3-9)18(16,17)13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSEPWFAJNLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072031 | |
| Record name | Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- | |
CAS RN |
70146-09-7 | |
| Record name | 5-Chloro-2-[(4-methylphenyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70146-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 5-chloro-2-((4-methylphenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070146097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-[(p-tolyl)sulphonyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde](/img/structure/B1595853.png)

![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1595858.png)
![Benzyl [(2,5-dioxopyrrolidin-1-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1595860.png)





